N-Hydroxybicyclo[2.2.2]octan-2-amine
Description
Properties
CAS No. |
95055-07-5 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.2]octanyl)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c10-9-8-5-6-1-3-7(8)4-2-6/h6-10H,1-5H2 |
InChI Key |
CKUVJSYSQSXFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key bicyclo[2.2.2]octane and related bicyclo[2.2.1]/[3.2.1]octane amines, highlighting structural differences and functional group impacts:
Key Observations :
- Bicyclo[2.2.2] vs. [2.2.1] Systems : The [2.2.2] scaffold (e.g., ) provides greater rigidity and symmetry compared to [2.2.1] systems (e.g., ), influencing binding affinity and solubility .
- Substituent Effects : Hydroxyl (-OH) or methyl (-CH₃) groups on nitrogen (e.g., N-methyl in ) alter basicity and hydrogen-bonding capacity, critical for receptor interactions. The hydroxyl group in the target compound may enhance solubility but reduce stability compared to hydrochlorides .
Physicochemical and Pharmacokinetic Comparisons
- Hydrochloride Salts : Bicyclo[2.2.2]octan-2-amine hydrochloride () exhibits a predicted collision cross-section (CCS) of 121.3 Ų for [M+H]+, indicative of compact molecular geometry. This contrasts with larger CCS values in [2.2.1] systems due to reduced symmetry .
- Thermal Stability : N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl () has a high melting point (222°C), suggesting that phenyl substituents enhance thermal stability compared to unsubstituted amines .
- Synthetic Accessibility : Bicyclo[2.2.2]octane amines are often synthesized via Diels-Alder reactions or catalytic hydrogenation, while [2.2.1] systems (e.g., ) may require specialized cycloaddition routes .
Q & A
Q. What are the common synthetic routes for N-Hydroxybicyclo[2.2.2]octan-2-amine?
- Methodological Answer : Synthesis typically involves:
- Reductive Amination : Reaction of bicyclo[2.2.2]octan-2-one with hydroxylamine under hydrogenation conditions, using catalysts like palladium or platinum (analogous to methods for bicyclo[2.2.2]octan-1-amine) .
- Nucleophilic Substitution : Alkylation of hydroxylamine with bicyclo[2.2.2]octyl halides under basic conditions (e.g., NaHCO₃), as seen in alkylation reactions of similar amines .
- Optimization : Transition metal catalysts (e.g., Ru or Pd) improve yields and selectivity, while solvent choice (e.g., ethanol or THF) affects purity .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., bridgehead protons at δ 1.5–2.5 ppm) .
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) confirms hydroxylamine functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 155 for C₈H₁₅NO) validate molecular weight .
Q. What are the key physical properties influencing experimental handling?
- Methodological Answer :
- Solubility : Low solubility in polar solvents (e.g., water) due to the hydrophobic bicyclic framework; DMSO or DMF is preferred for biological assays .
- Stability : Sensitive to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended .
Advanced Research Questions
Q. How does the hydroxyl group impact the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Steric Effects : The hydroxyl group increases steric hindrance at the bridgehead, reducing nucleophilic substitution rates compared to non-hydroxylated analogs (e.g., bicyclo[2.2.2]octan-1-amine) .
- Electronic Effects : Hydrogen bonding between O-H and amine groups stabilizes intermediates, favoring intramolecular cyclization over intermolecular reactions .
- Validation : Computational studies (DFT) predict reaction pathways, validated by kinetic experiments .
Q. What strategies optimize enantiomeric purity for chiral this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use of chiral ligands (e.g., BINAP) in asymmetric hydrogenation of ketone precursors .
- Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Chiralpak® IC) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantioselectivity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency discrepancies .
- Structural Confirmation : Re-characterize batches via XRD or NMR to rule out impurities affecting activity .
Q. What are the challenges in studying its coordination chemistry with metal ions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
